molecular formula C6H13NO B3021724 trans-4-Aminocyclohexanol CAS No. 40525-78-8

trans-4-Aminocyclohexanol

Cat. No.: B3021724
CAS No.: 40525-78-8
M. Wt: 115.17 g/mol
InChI Key: IMLXLGZJLAOKJN-UHFFFAOYSA-N
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Description

trans-4-Aminocyclohexanol: is an organic compound with the chemical formula C6H13NO . It is a stereoisomer where the amino group is located in the trans position on the cyclohexane ring. This compound is typically found as a white solid and is soluble in water and various organic solvents . It is widely used as an intermediate in the synthesis of various pharmaceuticals, surfactants, and polymer materials .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound often involves the hydrogenation of p-acetamidophenol followed by separation and hydrolysis steps. This method is preferred due to its efficiency in producing high yields of the desired trans isomer .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Aminocyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form cyclohexylamine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

    trans-4-Aminocyclohexanol: is unique due to its specific stereochemistry, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

4-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLXLGZJLAOKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218630, DTXSID001312113
Record name 4-Aminocyclohexanol
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Record name trans-4-Aminocyclohexanol
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-65-3, 27489-62-9, 40525-78-8
Record name 4-Aminocyclohexanol
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Record name 4-Aminocyclohexanol
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Record name trans-4-Aminocyclohexan-1-ol
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Record name 4-Aminocyclohexanol, cis-
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Record name 4-Aminocyclohexanol
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Record name trans-4-Aminocyclohexanol
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Record name 4-aminocyclohexanol
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Record name trans-4-aminocyclohexan-1-ol
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Record name 4-AMINOCYCLOHEXANOL, TRANS-
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Record name 4-AMINOCYCLOHEXANOL, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-aminocyclohexanol?

A1: The molecular formula of 4-aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.

Q2: What spectroscopic data is available for characterizing 4-aminocyclohexanol?

A2: Researchers commonly employ techniques like FTIR, 1H NMR, and 13C NMR to characterize 4-aminocyclohexanol. For instance, FTIR analysis confirms the presence of specific functional groups, such as the hydroxyl group (O-H) and amine group (N-H). 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. []

Q3: How do structural modifications of 4-aminocyclohexanol affect its biological activity?

A3: Substitutions on the cyclohexane ring, particularly at the 2- and 4- positions, significantly influence the biological activity of 4-aminocyclohexanol derivatives. For example, the presence of specific substituents on the aromatic ring of N-(2-amino-3,5-dibromobenzyl)-trans-4-aminocyclohexanol (ambroxol) impacts its expectorant properties. [] Similarly, variations in the N-substituent can alter the compound's binding affinity to specific receptors, like the β2 and M3 receptors, as observed in certain dihydroquinoline-based molecules. []

Q4: Can you elaborate on the role of stereochemistry in the activity of 4-aminocyclohexanol derivatives?

A4: Stereochemistry plays a crucial role in determining the biological activity of 4-aminocyclohexanol derivatives. Studies have shown distinct differences in the biological activity between the cis and trans isomers. For example, cis-4-aminocyclohexanol exhibits higher activity as an anticancer agent compared to its trans counterpart. [] Furthermore, enantioselective synthesis of chiral cis and trans-4-aminocyclohex-2-enols, which are analogs of ambroxol, highlights the importance of stereochemistry in drug development. []

Q5: Can 4-aminocyclohexanol act as a ligand in metal complexes, and if so, what are their applications?

A5: Yes, 4-aminocyclohexanol can serve as a ligand in metal complexes. For example, it forms a complex with aluminum, creating a C–O–Al–O–C framework. This aluminum complex demonstrates excellent catalytic activity in the ring-opening polymerization of ε-caprolactone, a valuable reaction for producing biodegradable polymers. []

Q6: What are some of the key applications of 4-aminocyclohexanol and its derivatives?

A6: 4-Aminocyclohexanol serves as a versatile building block in organic synthesis, particularly in pharmaceutical chemistry. It's a key intermediate in producing various drugs, including Ambroxol, a mucolytic agent used to treat respiratory diseases. [, ] Additionally, its derivatives find applications in developing potential treatments for pain, epilepsy, and cardiovascular diseases. []

Q7: Are there any alternatives or substitutes for 4-aminocyclohexanol in its various applications?

A8: The search for alternatives and substitutes for 4-aminocyclohexanol is an ongoing area of research, driven by factors such as cost, performance, and environmental impact. Researchers are exploring different synthetic routes and structural analogs to identify viable alternatives with improved properties or more sustainable production methods. For example, alternative synthetic pathways using readily available starting materials like 4-acetylaminophenol have been investigated to improve the yield and cost-effectiveness of producing trans-4-aminocyclohexanol. []

Q8: What research infrastructure and resources are essential for advancing the understanding and applications of 4-aminocyclohexanol?

A9: Further research on 4-aminocyclohexanol necessitates access to advanced analytical techniques like LC/ESI-MS, which enables the separation and identification of enantiomers. [] Additionally, computational chemistry tools play a crucial role in predicting the properties and activities of novel derivatives. Databases containing chemical information and biological activity data are also valuable resources for SAR studies and drug discovery efforts. [, ]

Q9: What are some historical milestones in the research and development of 4-aminocyclohexanol?

A10: A significant milestone in 4-aminocyclohexanol research was the elucidation of its stereochemistry and the subsequent development of stereoselective synthetic methods. [] This advancement enabled the preparation of enantiomerically pure 4-aminocyclohexanol derivatives, opening up possibilities for developing more selective and effective pharmaceuticals. The discovery and development of Ambroxol, a widely used drug derived from 4-aminocyclohexanol, also marks a significant milestone in this field. []

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